molecular formula C21H21ClN2S B14402672 1-{[1-(4-Chlorophenyl)cyclopentyl](phenylsulfanyl)methyl}-1H-imidazole CAS No. 89440-45-9

1-{[1-(4-Chlorophenyl)cyclopentyl](phenylsulfanyl)methyl}-1H-imidazole

Cat. No.: B14402672
CAS No.: 89440-45-9
M. Wt: 368.9 g/mol
InChI Key: TZTCYPZSNMPMDS-UHFFFAOYSA-N
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Description

1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole is a complex organic compound featuring an imidazole ring, a cyclopentyl group, and a phenylsulfanyl group. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless microwave-assisted synthesis and catalytic cycloaddition reactions are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NBS, catalytic HBr, and DMSO.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS results in the formation of brominated derivatives .

Mechanism of Action

The mechanism of action of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole is unique due to the presence of the 4-chlorophenyl and phenylsulfanyl groups, which impart distinct chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it valuable for various applications.

Properties

CAS No.

89440-45-9

Molecular Formula

C21H21ClN2S

Molecular Weight

368.9 g/mol

IUPAC Name

1-[[1-(4-chlorophenyl)cyclopentyl]-phenylsulfanylmethyl]imidazole

InChI

InChI=1S/C21H21ClN2S/c22-18-10-8-17(9-11-18)21(12-4-5-13-21)20(24-15-14-23-16-24)25-19-6-2-1-3-7-19/h1-3,6-11,14-16,20H,4-5,12-13H2

InChI Key

TZTCYPZSNMPMDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(N3C=CN=C3)SC4=CC=CC=C4

Origin of Product

United States

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